Pyrroside B

Description

Properties

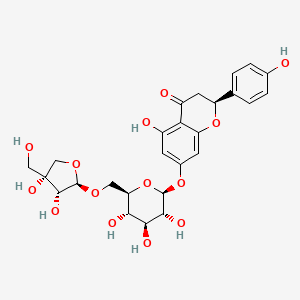

Molecular Formula |

C26H30O14 |

|---|---|

Molecular Weight |

566.5 g/mol |

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C26H30O14/c27-9-26(35)10-37-25(23(26)34)36-8-18-20(31)21(32)22(33)24(40-18)38-13-5-14(29)19-15(30)7-16(39-17(19)6-13)11-1-3-12(28)4-2-11/h1-6,16,18,20-25,27-29,31-35H,7-10H2/t16-,18+,20+,21-,22+,23-,24+,25+,26+/m0/s1 |

InChI Key |

NWNGXQLQGVWVHC-URWLGXSFSA-N |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O)C5=CC=C(C=C5)O |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C5=CC=C(C=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

Pyrroside B: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroside B, a flavonoid, has been identified as a compound with notable antioxidative properties. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation and purification, and an exploration of its potential biological activities. The information is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been isolated from the aerial parts of Piper elongatum VAHL, a plant species also known as Piper aduncum L.[1]. This plant belongs to the Piperaceae family, which is known for its rich diversity of bioactive secondary metabolites. While other species of Piper and plants from the Acanthopanax genus are known to produce a variety of flavonoids and glycosides, Piper elongatum is the specifically documented source of this compound.

Table 1: Documented Natural Source of this compound

| Plant Species | Family | Plant Part | Reference |

| Piper elongatum VAHL (Piper aduncum L.) | Piperaceae | Aerial Parts | [1] |

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following protocol is a comprehensive representation based on established methodologies for the isolation of flavonoids and glycosides from plant materials.

General Experimental Protocol

This protocol outlines a general procedure for the isolation of this compound from the aerial parts of Piper elongatum.

2.1.1. Plant Material Collection and Preparation

-

Collect fresh aerial parts of Piper elongatum.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2.1.2. Extraction

-

Macerate the powdered plant material (e.g., 1 kg) with methanol (MeOH) at room temperature for an extended period (e.g., 3-7 days), with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

2.1.3. Chromatographic Separation

The separation and purification of this compound from the active fraction (typically the more polar fractions like ethyl acetate or n-butanol) can be achieved through a combination of chromatographic techniques.

-

Column Chromatography (CC):

-

Subject the active fraction to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH) or ethyl acetate and methanol (EtOAc-MeOH) with increasing concentrations of methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fraction to preparative HPLC on a C18 column.

-

Use a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

-

Monitor the elution at a suitable UV wavelength (e.g., 280 nm or 344 nm).

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

2.1.4. Structure Elucidation

The structure of the isolated this compound can be confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Quantitative Data

Table 2: General Parameters for this compound Isolation

| Parameter | Description |

| Extraction Solvent | Methanol |

| Fractionation Solvents | n-hexane, Chloroform, Ethyl Acetate, n-Butanol |

| Column Chromatography (Stationary Phase) | Silica Gel, Sephadex LH-20 |

| Column Chromatography (Mobile Phase) | Gradient of Chloroform-Methanol or Ethyl Acetate-Methanol |

| Preparative HPLC (Stationary Phase) | C18 |

| Preparative HPLC (Mobile Phase) | Acetonitrile-Water gradient |

Biological Activity and Signaling Pathways

This compound has been reported to possess antioxidative activity[1]. The antioxidant properties of flavonoids are often attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. One of the key signaling pathways involved in the cellular response to oxidative stress is the Nrf2-ARE pathway.

Potential Antioxidant Mechanism of this compound

While the specific mechanism of this compound has not been elucidated, it is hypothesized to act through the Nrf2 signaling pathway, a common mechanism for many antioxidant flavonoids.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

-

Keap1 (Kelch-like ECH-associated protein 1): A repressor protein that binds to Nrf2 in the cytoplasm under basal conditions, leading to its degradation.

-

ARE (Antioxidant Response Element): A specific DNA sequence in the promoter region of Nrf2 target genes.

Under conditions of oxidative stress, reactive oxygen species (ROS) can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). It is plausible that this compound could either directly interact with Keap1 or modulate upstream signaling molecules to activate this protective pathway.

Visualizations

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Hypothesized Nrf2-ARE Signaling Pathway for Antioxidant Activity

Caption: Hypothesized Nrf2-ARE pathway for this compound's antioxidant effect.

References

The Biosynthesis of Pyrroside B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroside B is an iridoid glycoside that has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon the well-characterized biosynthesis of its iridoid and secoiridoid precursors. While the complete enzymatic pathway to this compound has not been fully elucidated, this document synthesizes the current knowledge on iridoid biosynthesis to propose a putative pathway, details relevant experimental protocols, and presents key data in a structured format.

Core Biosynthetic Pathway: From Geranyl Pyrophosphate to Secologanin

The biosynthesis of this compound originates from the general iridoid pathway, which commences with the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP). This initial phase can proceed through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.

The subsequent steps leading to the key intermediate, secologanin, are outlined below:

-

Formation of Geraniol: Geranyl pyrophosphate (GPP) is hydrolyzed by geraniol synthase (GES) to produce geraniol.

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position, catalyzed by the cytochrome P450 enzyme geraniol 8-hydroxylase (G8H) , to yield 8-hydroxygeraniol.

-

Oxidation to 8-Oxogeranial: A series of oxidation steps convert 8-hydroxygeraniol into 8-oxogeranial. This is mediated by 8-hydroxygeraniol oxidoreductase (8-HGO) .

-

Iridoid Ring Formation: The crucial cyclization of 8-oxogeranial to form the characteristic iridoid skeleton is catalyzed by iridoid synthase (ISY) , which produces nepetalactol.

-

Oxidation to 7-Deoxyloganetic Acid: Nepetalactol is then oxidized to 7-deoxyloganetic acid by iridoid oxidase (IO) , a cytochrome P450 enzyme (CYP76A26).[1][2]

-

Glucosylation: The carboxyl group of 7-deoxyloganetic acid is glucosylated by 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to form 7-deoxyloganic acid.[3][4][5]

-

Hydroxylation to Loganic Acid: 7-deoxyloganic acid is hydroxylated at the C7 position by 7-deoxyloganic acid hydroxylase (7-DLH) to yield loganic acid.[3]

-

Methylation to Loganin: The carboxyl group of loganic acid is methylated by loganic acid O-methyltransferase (LAMT) to produce loganin.

-

Formation of Secologanin: Finally, the cyclopentane ring of loganin is cleaved by secologanin synthase (SLS) , another cytochrome P450 enzyme, to form secologanin.[6][7]

The spatial organization of this pathway is noteworthy, with early steps occurring in the internal phloem-associated parenchyma (IPAP) cells and the later steps, from loganic acid to secologanin, taking place in the leaf epidermis.[4][7]

Putative Biosynthetic Pathway of this compound

Based on the structure of this compound, a putative pathway from the key intermediate loganin can be proposed. This proposed pathway involves hydroxylation and glycosylation steps.

This proposed pathway suggests that loganin undergoes a hydroxylation reaction, followed by a glycosylation event at the newly introduced hydroxyl group to yield this compound. The specific enzymes catalyzing these steps in Pyrrosia species are yet to be identified.

Data Presentation

Table 1: Key Enzymes in the Secologanin Biosynthetic Pathway

| Enzyme | Abbreviation | Substrate | Product | Enzyme Class |

| Geraniol Synthase | GES | Geranyl pyrophosphate | Geraniol | Terpene Synthase |

| Geraniol 8-Hydroxylase | G8H | Geraniol | 8-Hydroxygeraniol | Cytochrome P450 |

| 8-Hydroxygeraniol Oxidoreductase | 8-HGO | 8-Hydroxygeraniol | 8-Oxogeranial | Dehydrogenase |

| Iridoid Synthase | ISY | 8-Oxogeranial | Nepetalactol | Reductase/Cyclase |

| Iridoid Oxidase | IO | Nepetalactol | 7-Deoxyloganetic acid | Cytochrome P450 |

| 7-Deoxyloganetic Acid GT | 7-DLGT | 7-Deoxyloganetic acid | 7-Deoxyloganic acid | Glucosyltransferase |

| 7-Deoxyloganic Acid Hydroxylase | 7-DLH | 7-Deoxyloganic acid | Loganic acid | Hydroxylase |

| Loganic Acid O-Methyltransferase | LAMT | Loganic acid | Loganin | Methyltransferase |

| Secologanin Synthase | SLS | Loganin | Secologanin | Cytochrome P450 |

Experimental Protocols

Heterologous Expression of Biosynthetic Enzymes in Yeast

This protocol describes the general workflow for expressing plant-derived enzymes, such as cytochrome P450s or glucosyltransferases, in Saccharomyces cerevisiae for functional characterization.[3][4][8][9][10]

Methodology:

-

cDNA Cloning: The full-length coding sequence of the candidate gene is amplified from plant cDNA and cloned into a suitable yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: The expression construct is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

-

Protein Expression: Transformed yeast are grown in selective media to mid-log phase, and protein expression is induced by transferring the cells to a medium containing galactose.

-

Microsome Isolation (for P450 enzymes): Yeast cells are harvested, and microsomes containing the membrane-bound P450s are isolated by differential centrifugation.

-

Enzyme Assays: The enzyme activity is assayed by incubating the yeast microsomes or soluble protein fraction with the putative substrate and necessary co-factors (e.g., NADPH for P450s, UDP-glucose for glycosyltransferases).

-

Product Analysis: The reaction products are extracted and analyzed by HPLC or LC-MS to confirm the identity and quantity of the product.

Quantitative Analysis of Iridoid Glycosides by HPLC

This protocol provides a general method for the quantitative analysis of iridoid glycosides in plant extracts.[11][12]

Methodology:

-

Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent (e.g., 70% methanol) using ultrasonication or soxhlet extraction. The extract is then filtered and diluted for analysis.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water (often with a modifier like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Detection: UV detection at a wavelength where iridoids absorb (e.g., 240 nm) is common. Mass spectrometry (MS) can be coupled for more specific detection and identification.

-

-

Quantification: Quantification is performed by comparing the peak areas of the analytes in the sample to a calibration curve generated using authentic standards.

Signaling Pathways and Logical Relationships

The biosynthesis of iridoids is a complex process involving multiple enzymatic steps and subcellular compartments. The following diagram illustrates the logical flow of the core iridoid biosynthetic pathway.

Conclusion

The biosynthesis of this compound is rooted in the well-established iridoid pathway that produces key precursors like loganin and secologanin. While the specific enzymes responsible for the final conversion steps to this compound in Pyrrosia species remain to be discovered, the proposed pathway involving hydroxylation and glycosylation provides a logical framework for future research. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to elucidate the complete biosynthetic pathway of this compound and other related iridoid glycosides. Further investigation using modern transcriptomic, proteomic, and metabolomic approaches will be instrumental in identifying the missing enzymatic links and unraveling the regulatory mechanisms governing the production of this and other valuable natural products.

References

- 1. Pyrrosia - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Evaluation of Chemical Profiles of Pyrrosiae Folium Originating from Three Pyrrosia Species by HPLC-DAD Combined with Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Variation in flavonoid and antioxidant activities of Pyrrosia petiolosa (Christ) Ching from different geographic origins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 12. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrroside B: Properties and Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroside B is a flavonoid compound that has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside its biological activities, with a focus on its antioxidant and potential anti-inflammatory effects. The information is presented to support further research and drug development endeavors.

Physical and Chemical Properties

This compound is a powder with the molecular formula C26H30O14 and a molecular weight of 566.5 g/mol .[1][2] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] For storage, it is recommended to be kept desiccated at -20°C or refrigerated between 2-8°C.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 116271-35-3 | [1] |

| Molecular Formula | C26H30O14 | [1][2] |

| Molecular Weight | 566.5 g/mol | [1][2] |

| Appearance | Powder | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage | Desiccate at -20°C or 2-8°C in a refrigerator | [1][2] |

Spectral Data:

While specific, detailed spectral data for this compound is not widely available in the public domain, quality control of commercially available this compound with a purity of over 98% is typically confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Biological Activities and Experimental Protocols

This compound has demonstrated notable biological activities, particularly as an antioxidant.

Antioxidant Activity

This compound has been reported to exhibit stronger antioxidative activity than α-tocopherol, a well-known antioxidant.[1] The antioxidant capacity of compounds like this compound is often evaluated using in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to assess the radical scavenging activity of a compound.[3][4][5]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[4]

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[3][4]

-

Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A control is prepared with the solvent and DPPH solution.[3]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[3][4]

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[3][4]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

[5]

Figure 1: Workflow for DPPH Radical Scavenging Assay.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [6][7] Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm. [6] Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. [6]2. Reaction Mixture: The FRAP reagent is mixed with the test sample (this compound).

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 4-6 minutes). [8]4. Measurement: The absorbance of the reaction mixture is measured at 593 nm. [6]5. Quantification: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a known standard, typically FeSO₄. The results are often expressed as ferrous iron equivalents.

Figure 2: Workflow for Ferric Reducing Antioxidant Power (FRAP) Assay.

Anti-inflammatory Activity (Potential)

While direct studies on the anti-inflammatory activity of this compound are limited, many flavonoids are known to possess anti-inflammatory properties. A common in vitro model to screen for such activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. [9][10] Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a certain period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL). [11]3. Incubation: The cells are then incubated for an extended period (e.g., 24 hours). [9]4. Nitrite Measurement: The cell culture supernatant is collected, and the nitrite concentration is determined using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye. [10]5. Measurement: The absorbance of the colored product is measured at approximately 540 nm. [9]6. Analysis: The inhibition of NO production by this compound is calculated by comparing the nitrite concentrations in the treated wells to those in the LPS-stimulated control wells.

Figure 3: Workflow for Nitric Oxide (NO) Inhibition Assay.

Potential Signaling Pathways

The biological activities of flavonoids are often mediated through their interaction with cellular signaling pathways. While the specific pathways modulated by this compound are not yet fully elucidated, the antioxidant and potential anti-inflammatory effects of flavonoids are frequently linked to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. [1][12]Antioxidant compounds can inhibit NF-κB activation, thereby reducing the inflammatory response. [2]

Figure 4: Potential Inhibition of the NF-κB Signaling Pathway by this compound.

MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are key signaling molecules involved in cellular responses to a variety of external stimuli, including stress and inflammation. Activation of MAPK pathways, often through phosphorylation cascades, can lead to the activation of transcription factors that regulate the expression of inflammatory mediators. [13]Some flavonoids have been shown to inhibit the phosphorylation of MAPK proteins, thereby downregulating the inflammatory response. [13]

Figure 5: Potential Modulation of the MAPK Signaling Pathway by this compound.

Conclusion

This compound is a flavonoid with demonstrated strong antioxidant activity. While its anti-inflammatory properties and specific mechanisms of action, including its effects on key signaling pathways like NF-κB and MAPK, require further investigation, the available data suggest that it is a promising candidate for further research and development. This guide provides a foundational understanding of this compound to aid researchers in designing future studies to unlock its full therapeutic potential.

References

- 1. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of NF-kappa B by pyrrolidine dithiocarbamate blocks endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. iomcworld.com [iomcworld.com]

- 6. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. ultimatetreat.com.au [ultimatetreat.com.au]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

Pyrroside B: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Pyrroside B, a flavonoid of interest to researchers in drug discovery and development. This document summarizes its chemical properties, and while specific biological activities are still under investigation, it outlines potential areas of exploration based on related compounds.

Core Data Summary

| Property | Value | Reference |

| CAS Number | 116271-35-3 | [1][2] |

| Molecular Weight | 566.5 g/mol | [1][2] |

| Molecular Formula | C26H30O14 | [1][2] |

Potential Biological Activities and Experimental Protocols

While specific experimental data for this compound is limited in publicly available literature, flavonoids as a class are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. Researchers investigating this compound may consider the following established experimental protocols.

Antioxidant Activity

The antioxidant potential of this compound can be assessed using various in vitro assays that measure the compound's ability to scavenge free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This common assay spectrophotometrically measures the reduction of the stable DPPH radical by an antioxidant.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured at approximately 517 nm.[3][4]

-

General Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).[4]

-

Prepare a fresh working solution of DPPH in the same solvent.[3]

-

Mix various concentrations of the this compound solution with the DPPH solution.[3]

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[3]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.[4]

-

Anti-inflammatory Activity

The anti-inflammatory properties of this compound can be investigated by measuring its ability to inhibit the production of inflammatory mediators in cell-based assays.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay determines the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

Principle: Activated macrophages produce NO, which can be measured in the cell culture supernatant using the Griess reagent. A reduction in NO levels in the presence of the test compound indicates anti-inflammatory activity.[5]

-

General Protocol:

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).[5]

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[5]

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.[5]

-

Determine the nitrite concentration in the supernatant, a stable product of NO, using the Griess reagent.[5]

-

Assess cell viability using an appropriate method (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.[5]

-

Potential Signaling Pathways

The biological effects of flavonoids are often mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, research on other flavonoids suggests potential targets.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. Many flavonoids have been shown to inhibit the activation of NF-κB.[6]

-

Potential Mechanism: this compound may inhibit the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[6]

Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant and detoxification enzymes.

-

Potential Mechanism: this compound may promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.[7]

Conclusion

This compound presents an interesting subject for further pharmacological investigation. The experimental frameworks and potential signaling pathways outlined in this guide provide a foundation for researchers to explore its therapeutic potential. Future studies are essential to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. iomcworld.com [iomcworld.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Biological Activity of Pyrroside B: A Technical Overview for Researchers

Introduction

Pyrroside B, a naturally occurring iridoid glucoside, has garnered interest within the scientific community for its potential therapeutic applications. While comprehensive research exclusively focused on this compound is still emerging, studies on structurally and functionally related compounds provide a strong foundation for understanding its likely biological activities. This technical guide synthesizes the available information on the bioactivity of this compound and its analogs, offering insights into its potential mechanisms of action, and providing generalized experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Core Biological Activities

Based on current research into related compounds, this compound is predicted to exhibit a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties. These core activities are believed to underpin its potential efficacy in several therapeutic areas.

Antioxidant Activity

This compound is expected to possess significant antioxidant properties. The primary mechanism of this activity is likely the scavenging of reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. The antioxidant capacity of similar compounds has been quantified using standard in vitro assays.

Table 1: In Vitro Antioxidant Activity of Structurally Related Compounds

| Assay | Test Compound | IC50 Value | Reference Compound | IC50 Value |

|---|---|---|---|---|

| DPPH Radical Scavenging | Plant Extract containing Iridoid Glycosides | Varies (e.g., ~10-100 µg/mL) | Ascorbic Acid | ~5-15 µg/mL |

| ABTS Radical Scavenging | Plant Extract containing Iridoid Glycosides | Varies | Trolox | Varies |

Note: Specific IC50 values for pure this compound are not yet widely reported in publicly available literature. The values presented are indicative of the activity of extracts rich in similar compounds.

Anti-inflammatory Effects

A key predicted activity of this compound is the modulation of inflammatory pathways. Chronic inflammation is a hallmark of many diseases, and compounds that can temper this response are of significant therapeutic interest. The anti-inflammatory effects of related compounds are thought to be mediated through the inhibition of pro-inflammatory signaling cascades.

Table 2: Anti-inflammatory Activity of Related Compounds in In Vitro Models

| Model | Test Compound | Key Target/Biomarker | Effect | Concentration |

|---|---|---|---|---|

| LPS-stimulated RAW 264.7 Macrophages | Flavonoids, Pyrrole derivatives | Nitric Oxide (NO) Production | Inhibition | Varies (e.g., 1-50 µM) |

| | | Pro-inflammatory Cytokines (TNF-α, IL-6) | Reduction | Varies |

Therapeutic Potential and Mechanisms of Action

The foundational antioxidant and anti-inflammatory properties of this compound suggest its potential application in several disease contexts.

Neuroprotection

This compound is a promising candidate for neuroprotective applications. Oxidative stress and inflammation are key drivers of neuronal damage in neurodegenerative diseases and ischemic events like stroke. By mitigating these processes, this compound may help preserve neuronal function and viability.

Signaling Pathways in Neuroprotection

The neuroprotective effects of related compounds are often attributed to the modulation of key signaling pathways, including:

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, is a critical regulator of cellular stress responses. Related compounds have been shown to modulate the phosphorylation status of these kinases, thereby influencing cell survival and apoptosis.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Inhibition of NF-κB activation is a common mechanism by which anti-inflammatory compounds exert their effects. This is often achieved by preventing the degradation of its inhibitory subunit, IκBα.

Potential Neuroprotective Signaling of this compound

Hepatoprotective Effects

Liver injury, often induced by toxins or oxidative stress, is another area where this compound may have therapeutic value. The hepatoprotective effects of similar compounds have been demonstrated in animal models of liver damage.

Table 3: In Vivo Hepatoprotective Effects of Related Compounds

| Animal Model | Toxin | Test Compound | Biomarkers (Serum) | Effect |

|---|

| Mice | Carbon Tetrachloride (CCl4) | Licochalcone B | ALT, AST | Significant Reduction |

Anticancer Activity

Preliminary evidence from studies on related pyrrole-containing compounds suggests potential anticancer activity. The proposed mechanisms include the induction of apoptosis (programmed cell death) in cancer cells.

Signaling Pathways in Apoptosis Induction

The apoptotic cascade is tightly regulated by a balance of pro- and anti-apoptotic proteins. Pyrrole derivatives have been shown to induce apoptosis by:

-

Modulating the Bcl-2 Family: Shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.

-

Activating Caspases: Triggering the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.

Hypothesized Apoptotic Pathway of this compound

Experimental Protocols

The following are generalized protocols for key experiments to investigate the biological activity of this compound. Researchers should optimize these protocols based on their specific experimental setup and cell/animal models.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Viability Assay Workflow

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., p-ERK, p-p38, IκBα, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound represents a promising natural compound with the potential for therapeutic development across multiple disease areas, including neurodegenerative disorders, inflammatory conditions, liver disease, and cancer. Its predicted antioxidant and anti-inflammatory properties, likely mediated through the modulation of the MAPK and NF-κB signaling pathways, provide a strong rationale for further investigation.

Future research should focus on:

-

Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro and in vivo studies.

-

Quantitative Bioactivity: Determining the specific IC50 values of this compound in a range of cell-based assays.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of disease.

-

Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

By addressing these key research areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel, natural product-based therapies.

Unraveling the Elusive Mechanism of Action of Pyrroside B: A Landscape of Limited Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroside B, a natural compound of interest, presents a compelling yet enigmatic profile in the landscape of pharmacologically active molecules. Despite preliminary investigations suggesting potential therapeutic relevance, a comprehensive understanding of its mechanism of action remains largely undefined within the scientific literature. This technical guide synthesizes the currently available, albeit limited, information regarding the hypothesized mechanisms of action of this compound. It is critical to note that dedicated, in-depth studies elucidating the specific signaling pathways and molecular interactions of this compound are scarce. Consequently, this document also draws upon findings from similarly structured or named compounds to provide a broader context and potential avenues for future research, with the explicit caveat that these mechanisms may not be directly translatable to this compound.

Hypothesized Anti-Inflammatory and Neuroprotective Roles

The predominant hypothesis surrounding this compound's activity centers on its potential anti-inflammatory and neuroprotective effects. This speculation is largely based on studies of other iridoid glycosides and compounds with similar structural motifs. The proposed mechanisms often involve the modulation of key inflammatory and cell survival pathways.

1.1. Inhibition of Pro-inflammatory Mediators

A central hypothesis is that this compound may exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key signaling molecule in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. While direct evidence for this compound is lacking, related compounds have demonstrated the ability to suppress iNOS expression and subsequent NO production in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

1.2. Modulation of Key Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and cyclooxygenase-2 (COX-2). It is hypothesized that this compound could interfere with these pathways.

-

NF-κB Pathway: This pathway is a primary target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is plausible that this compound could inhibit this process, potentially by preventing IκB degradation or blocking NF-κB nuclear translocation.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Inhibition of MAPK phosphorylation is another potential mechanism through which this compound might exert its anti-inflammatory effects.

Data Presentation: A Call for Quantitative Studies

A significant gap in the current understanding of this compound is the absence of robust quantitative data. To facilitate future research and allow for meaningful comparisons, it is imperative that studies on this compound's mechanism of action include detailed quantitative analysis. The following table structure is proposed for organizing such data:

| Parameter | Cell Line/Model | Treatment Concentration (µM) | Effect (% of Control) | IC50/EC50 (µM) | Reference |

| NO Production | RAW 264.7 | ||||

| iNOS Expression | BV2 Microglia | ||||

| COX-2 Expression | |||||

| TNF-α Release | |||||

| IL-6 Release | |||||

| p-NF-κB p65 | |||||

| p-ERK1/2 | |||||

| p-JNK | |||||

| p-p38 |

Table 1: Proposed Template for Quantitative Data on this compound's Bioactivity. This structured format will be essential for building a clear evidence base for the compound's mechanism of action.

Experimental Protocols: A Blueprint for Investigation

To ensure reproducibility and the generation of high-quality data, detailed experimental protocols are essential. The following outlines key experimental methodologies that should be employed in the investigation of this compound's mechanism of action.

3.1. Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines such as RAW 264.7 or microglial cell lines like BV2 are appropriate for in vitro inflammation studies.

-

Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells should be pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

3.2. Nitric Oxide (NO) Production Assay

-

NO production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Collect 100 µL of cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparison with a sodium nitrite standard curve.

-

3.3. Western Blot Analysis

-

Western blotting is used to determine the protein expression levels of key signaling molecules (e.g., iNOS, COX-2, total and phosphorylated forms of NF-κB and MAPKs).

-

Protocol:

-

Lyse cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualization of Hypothesized Signaling Pathways

To visually represent the potential mechanisms of action, the following diagrams have been generated using the DOT language.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated modulation of MAPK signaling cascades by this compound.

Conclusion and Future Directions

The exploration of this compound's mechanism of action is in its infancy. While hypotheses drawn from related compounds suggest a role in modulating inflammatory pathways such as NF-κB and MAPK, direct and conclusive evidence is currently lacking. The scientific community is encouraged to undertake rigorous investigations to elucidate the precise molecular targets and signaling pathways affected by this compound. Future studies should prioritize quantitative analyses and the use of standardized, detailed experimental protocols to build a robust understanding of this compound's therapeutic potential. Such efforts will be crucial in determining whether this compound can be developed into a viable therapeutic agent for inflammatory and neurodegenerative diseases.

In Vitro Profile of Pyrroside B: A Review of Preliminary Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature, no specific in vitro studies on Pyrroside B could be identified. As a result, the following guide is a template illustrating the expected content and structure for such a document. The data, protocols, and diagrams presented herein are hypothetical and based on common methodologies used for the in vitro evaluation of natural products. This document is intended to serve as a framework for when data on this compound becomes available.

Introduction

This compound is a natural compound of interest for its potential therapeutic applications. Preliminary in vitro studies are crucial for elucidating its biological activity, mechanism of action, and safety profile at the cellular and molecular level. This technical guide aims to consolidate and present the key findings from these initial investigations in a clear and accessible format for researchers, scientists, and professionals in drug development. The subsequent sections will detail the experimental methodologies, summarize quantitative data, and visualize the implicated signaling pathways.

Quantitative Data Summary

The biological activity of this compound would be quantified through various in vitro assays. The results from these experiments, such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, are essential for comparing its potency against different cell lines or enzymatic targets.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast | MTT | 48 | Data N/A |

| A549 | Lung | SRB | 72 | Data N/A |

| HeLa | Cervical | CTG | 48 | Data N/A |

| HepG2 | Liver | MTT | 48 | Data N/A |

Data N/A: Data not available from existing literature.

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line/Enzyme | Parameter Measured | IC50 (µM) |

| COX-2 Inhibition | Purified Ovine COX-2 | PGE2 Production | Data N/A |

| 5-LOX Inhibition | Purified Human 5-LOX | Leukotriene B4 Production | Data N/A |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Nitrite Concentration | Data N/A |

Data N/A: Data not available from existing literature.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following are representative methodologies that would be employed to assess the in vitro activity of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., MCF-7, A549, HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Production Assay (Griess Test)

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathway and Workflow Visualizations

Understanding the molecular mechanisms underlying the biological effects of this compound involves the mapping of cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate hypothetical pathways and workflows.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Caption: A typical workflow for determining the IC50 of this compound.

Pyrroside B: An Examination of Potential Therapeutic Effects and a Look into the Broader Context of Iridoid Glycosides

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing in-depth therapeutic effects, mechanisms of action, and quantitative data specifically for Pyrroside B is exceptionally limited. This guide summarizes the available information on this compound and provides a broader overview of the therapeutic potential of iridoid glycosides, the chemical class to which this compound likely belongs. The information on iridoid glycosides is for contextual purposes and should not be directly extrapolated to this compound without dedicated experimental validation.

This compound: Current State of Knowledge

This compound is a naturally occurring iridoid glycoside. Despite its commercial availability for research purposes, there is a notable scarcity of published studies detailing its biological activities. The primary piece of information available from a commercial supplier suggests a potential therapeutic effect related to its antioxidant properties.

Antioxidant Activity

One supplier of chemical compounds notes that "this compound shows stronger antioxidative activity than that of α-tocopherol"[1]. Alpha-tocopherol is a well-known antioxidant and a form of Vitamin E. This claim, while significant, is not substantiated in the readily available scientific literature with specific experimental details or quantitative data. Without access to the primary research, the context, experimental model (e.g., in vitro chemical assay, cell-based assay), and the specific metrics of this comparison remain unknown.

The Therapeutic Landscape of Iridoid Glycosides

Given the limited data on this compound, an examination of the broader class of iridoid glycosides can provide valuable insights into its potential therapeutic applications. Iridoid glycosides are a large group of monoterpenoids widely distributed in the plant kingdom and are known for a diverse range of pharmacological activities.[2][3]

These compounds are characterized by a cyclopentane[c]pyran ring system and are typically found as glycosides.[2] Their biological effects are extensive and have been the subject of numerous studies.

Table 1: Reported Therapeutic Effects of Iridoid Glycosides

| Therapeutic Effect | Description | Key Examples (Compounds) |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators and pathways. | Harpagoside, Aucubin[2][4] |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. | Loganin, Geniposide |

| Neuroprotective | Protection of neuronal cells from damage and degeneration. | Catalpol, Geniposide |

| Hepatoprotective | Protection of the liver from toxins and disease. | Picroside I, Kutkoside[5] |

| Antitumor | Inhibition of cancer cell proliferation and induction of apoptosis. | Oleuropein, Genipin[5] |

| Antimicrobial | Inhibition of the growth of bacteria and other microorganisms. | Agnuside, Oleuropein |

| Immunomodulatory | Modulation of the immune system's response. | Aucubin, Catalpol[4] |

Potential Mechanisms of Action of Iridoid Glycosides

The diverse therapeutic effects of iridoid glycosides are attributed to their ability to modulate various cellular signaling pathways. One of the most frequently implicated pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a critical regulator of inflammation and immune responses.

Many iridoid glycosides are thought to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, preventing the degradation of IκB, and thereby sequestering NF-κB in the cytoplasm, which in turn downregulates the expression of pro-inflammatory genes.

Hypothetical Experimental Protocols for Assessing this compound

While specific protocols for this compound are not available, the following outlines standard methodologies that would be employed to investigate its potential therapeutic effects, based on the claim of its antioxidant activity and the known properties of related compounds.

In Vitro Antioxidant Activity Assays

Objective: To quantify the direct antioxidant capacity of this compound.

Methodologies:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

-

Create a series of dilutions of the this compound stock solution.

-

Mix each dilution with a solution of DPPH in a 96-well plate.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Use a known antioxidant like ascorbic acid or α-tocopherol as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical solution with a buffer to a specific absorbance.

-

Add various concentrations of this compound to the ABTS radical solution.

-

Measure the decrease in absorbance after a set incubation time.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cell-Based Assays for Antioxidant and Anti-inflammatory Effects

Objective: To evaluate the effects of this compound on cellular oxidative stress and inflammatory responses.

Methodologies:

-

Cellular Antioxidant Activity (CAA) Assay:

-

Culture a suitable cell line (e.g., HepG2, RAW 264.7) in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound.

-

Load the cells with a fluorescent probe (e.g., DCFH-DA) that fluoresces upon oxidation.

-

Induce oxidative stress using an initiator like AAPH.

-

Measure the fluorescence over time using a microplate reader.

-

Quantify the antioxidant activity based on the reduction in fluorescence in treated cells compared to controls.

-

-

LPS-Induced Nitric Oxide (NO) Production in Macrophages:

-

Culture RAW 264.7 macrophages.

-

Pre-treat cells with different concentrations of this compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

After 24 hours, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

A decrease in nitrite concentration indicates an anti-inflammatory effect.

-

Future Directions and Conclusion

For researchers and drug development professionals, this compound represents an under-explored molecule within a well-established class of bioactive compounds. Future research should focus on:

-

Systematic screening: Evaluating this compound in a broad range of bioassays to identify its primary therapeutic activities.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Validating in vitro findings in animal models of relevant diseases.

-

Structure-activity relationship studies: Comparing the activity of this compound with other iridoid glycosides to understand the contribution of its specific structural features.

References

- 1. This compound | CAS:116271-35-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. violapharm.com [violapharm.com]

- 3. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. mdpi.com [mdpi.com]

The Antioxidant Potential of Pyrroside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroside B, a flavonoid glycoside, has garnered interest for its potential therapeutic properties. Flavonoids, a broad class of plant secondary metabolites, are well-documented for their antioxidant activities, which contribute to the mitigation of oxidative stress implicated in numerous chronic diseases.[1] This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties of this compound, drawing upon available data from related compounds and plant extracts from the Pyrrosia genus, a known source of this compound. While direct quantitative antioxidant data for isolated this compound is limited in the current scientific literature, this guide synthesizes the existing evidence to provide a framework for future research and drug development.

In Vitro Antioxidant Activities

Free Radical Scavenging Activity

The capacity of a compound to donate a hydrogen atom or an electron to a free radical is a key measure of its antioxidant potential. Commonly used assays for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

While specific IC50 values for this compound are not published, an ethyl acetate extract of Pyrrosia lanceolata, which is expected to contain flavonoid glycosides, exhibited potent DPPH radical scavenging activity with an IC50 value of 12.08 ± 0.27 μg/mL.[2] Another study on extracts from Pyrrosia longifolia also showed strong antioxidant activity in the DPPH assay, with the ethyl acetate extract having an IC50 of 28.22 ppm.[3] Extracts from Pyrrosia petiolosa have also been shown to possess strong DPPH and ABTS radical scavenging abilities.[1]

Table 1: DPPH Radical Scavenging Activity of Pyrrosia Extracts

| Plant Extract | IC50 Value | Reference |

| Pyrrosia lanceolata (Ethyl Acetate Extract) | 12.08 ± 0.27 µg/mL | [2] |

| Pyrrosia longifolia (Ethyl Acetate Extract) | 28.22 ppm | [3] |

Note: Data for purified this compound is not available. The data presented is for plant extracts and may not be solely attributable to this compound.

Experimental Protocols: Free Radical Scavenging Assays

This spectrophotometric assay is based on the reduction of the stable free radical DPPH.

-

Reagent Preparation: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Reaction Mixture: The test compound (this compound) at various concentrations is added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Radical Generation: The ABTS•+ is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

-

Reaction Mixture: The test compound is added to the ABTS•+ solution.

-

Measurement: The absorbance is read at a specific wavelength (e.g., 734 nm) after a set incubation time.

-

Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Workflow for In Vitro Antioxidant Assays

Caption: General workflow for in vitro antioxidant capacity assessment.

Cellular and In Vivo Antioxidant Mechanisms

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways and enhancing the endogenous antioxidant defense systems.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular resistance to oxidative stress.[4] Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[4] In the presence of oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, causing a conformational change that prevents Nrf2 degradation.[4] Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[4][5]

While direct evidence of this compound activating this pathway is lacking, many flavonoids are known to be potent activators of the Nrf2 pathway.[6] This activation leads to the increased synthesis of a suite of protective enzymes and proteins.

Caption: The Keap1-Nrf2 signaling pathway activation by antioxidants.

Upregulation of Antioxidant Enzymes

The activation of the Nrf2 pathway by compounds like this compound would be expected to increase the expression of key antioxidant enzymes.

-

Heme Oxygenase-1 (HO-1): HO-1 is an inducible enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant.[7] Upregulation of HO-1 is a hallmark of the Nrf2-mediated antioxidant response.[8]

-

Superoxide Dismutase (SOD): SODs are a class of enzymes that catalyze the dismutation of the superoxide anion (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2).[9] This is a critical first step in detoxifying reactive oxygen species (ROS).

-

Catalase (CAT): Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage by H2O2.[10]

-

Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[11]

Reduction of Lipid Peroxidation

Oxidative stress can lead to the peroxidation of lipids in cellular membranes, a process that generates harmful byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[12] These molecules can damage other cellular components, including proteins and DNA.[13] Antioxidants can inhibit lipid peroxidation by scavenging the initiating radicals or by upregulating enzymes that detoxify lipid hydroperoxides, such as GPx4. A reduction in MDA levels is a common indicator of protection against oxidative stress.[14]

Experimental Protocols: Cellular Antioxidant Activity

-

Cell Culture: A suitable cell line is cultured and seeded in plates.

-

Treatment: Cells are pre-treated with this compound at various concentrations, followed by induction of oxidative stress with an agent like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP).

-

Staining: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in this compound-treated cells compared to the stressed control indicates ROS scavenging.

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein or nuclear and cytoplasmic fractions.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for Nrf2, HO-1, or a loading control (e.g., β-actin or Lamin B1), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Increased band intensity for Nrf2 in the nucleus and for HO-1 in total lysates would indicate activation of the pathway.

Commercially available kits are widely used to measure the activity of these enzymes in cell or tissue lysates.

-

SOD Activity: Typically measured by the inhibition of a reaction that produces a colored product, where the superoxide anion is a necessary intermediate. SOD in the sample scavenges the superoxide, thus inhibiting the color development.

-

Catalase Activity: Often measured by monitoring the decomposition of H2O2, either directly by measuring the decrease in absorbance at 240 nm or indirectly through a coupled reaction that produces a colored or fluorescent product.

-

GPx Activity: Usually determined by a coupled reaction in which glutathione reductase (GR) and NADPH are used. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

The thiobarbituric acid reactive substances (TBARS) assay is a common method for measuring MDA.

-

Sample Preparation: Cell or tissue homogenates are prepared.

-

Reaction: The sample is mixed with a solution of thiobarbituric acid (TBA) and heated.

-

Measurement: MDA reacts with TBA to form a pink-colored complex, which is measured spectrophotometrically at around 532 nm.

Workflow for Cellular Antioxidant Mechanism Studies

Caption: Workflow for investigating cellular antioxidant mechanisms.

Conclusion and Future Directions

The available evidence from studies on Pyrrosia extracts strongly suggests that this compound is likely to possess significant antioxidant properties. The proposed mechanisms of action include direct free radical scavenging and the modulation of the Keap1-Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant defenses.

However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Isolation and Purification: Obtaining highly purified this compound to conduct precise quantitative in vitro antioxidant assays.

-

Quantitative Analysis: Determining the IC50 values of this compound in various antioxidant assays (DPPH, ABTS, ORAC, etc.).

-

Mechanistic Studies: Investigating the direct effects of this compound on the Keap1-Nrf2 pathway in relevant cell models, including Nrf2 nuclear translocation and the expression of downstream target genes and proteins.

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of oxidative stress-related diseases, measuring biomarkers of oxidative damage and antioxidant enzyme activities.

By addressing these research gaps, a clearer understanding of the antioxidant properties of this compound will emerge, paving the way for its potential development as a novel therapeutic agent for the prevention and treatment of diseases associated with oxidative stress.

References

- 1. Frontiers | Variation in flavonoid and antioxidant activities of Pyrrosia petiolosa (Christ) Ching from different geographic origins [frontiersin.org]

- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 3. researchgate.net [researchgate.net]

- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the P62-Keap1-NRF2 Pathway Protects against Ferroptosis in Radiation-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Small molecule activators of the Nrf2-HO-1 antioxidant axis modulate heme metabolism and inflammation in BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Up-regulation of HO-1 by Nrf2 activation protects against palmitic acid-induced ROS increase in human neuroblastoma BE(2)-M17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oatext.com [oatext.com]

- 10. Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. [Malondialdehyde (MDA) as a lipid peroxidation marker] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Pyrroside B: An Elusive Iridoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroside B is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, that has garnered some interest for its potential biological activities. Iridoid glycosides are monoterpenoid compounds characterized by a cyclopentane[c]pyran skeleton and are often found as glycosides. They are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective activities. This guide aims to provide a comprehensive technical overview of this compound, with a focus on its core characteristics, biological activities, and the experimental methodologies used for its investigation. However, it is crucial to note that detailed scientific literature specifically on this compound is currently limited. Much of the available information is extrapolated from studies on the plant genus from which it is isolated, Pyrrosia, or from the broader class of iridoid glycosides.

Core Compound Profile

-

Name: this compound

-

Classification: Iridoid Glycoside

-

Source: Primarily isolated from ferns of the Pyrrosia genus, such as Pyrrosia lingua (Tongue Fern).[1][2] Pyrrosia lingua has been traditionally used in Chinese and Korean medicine for various ailments.[2]

Biological Activities and Potential Therapeutic Applications

While specific, in-depth studies on this compound are scarce, preliminary information and the activities of related compounds suggest potential in the following areas:

Antioxidant Activity

Table 1: Summary of Antioxidant Activity Data for Pyrrosia lingua Extracts

| Extract Type | Assay | Concentration Range Tested | Observed Effect |